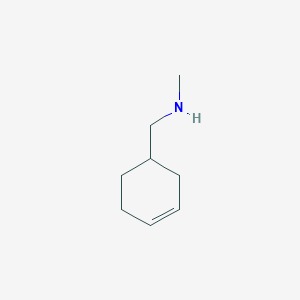![molecular formula C17H15ClN2O2 B3019152 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-10-5](/img/structure/B3019152.png)
3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a chemically complex molecule that appears to be related to a family of compounds with a core structure involving chlorophenyl and oxadiazole moieties. These compounds have been the subject of various studies due to their potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from chlorobenzoic acid or chlorophenoxyacetic acid precursors. For instance, the synthesis of 3-Chlorophenyl derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates such as ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, and ultimately to 1,3,4-oxadiazol-2-thiol derivatives . Another related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was synthesized via 1,3-dipolar cycloaddition . These synthetic routes typically involve esterification, hydrazide formation, cyclization, and substitution reactions to achieve the desired chlorophenyl oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction . Quantum chemical calculations using Density Functional Theory (DFT) are also employed to predict and compare molecular geometric parameters . These analyses help in understanding the molecular conformation, electronic structure, and potential reactive sites of the compounds.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl oxadiazole derivatives can be explored through their interactions with various reagents and conditions. For example, the synthesis of N-substituted oxadiazole derivatives involves reactions with electrophiles such as N-substituted-2-bromoacetamides . The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps obtained from quantum chemical calculations can provide insights into the sites of chemical reactivity and potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their antioxidant, antimicrobial, and anticancer activities, are of significant interest. Antioxidant activity can be determined using methods like DPPH radical scavenging, reducing power, and metal chelating assays . Antimicrobial activity is evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms . Anticancer activity is assessed through in vitro screening against different cancer cell lines, with some compounds showing potent cytotoxicity . Additionally, the toxicity of these compounds towards brine shrimp (Artemia salina) is evaluated as a preliminary indicator of general toxicity .
特性
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXHAYEZIEUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

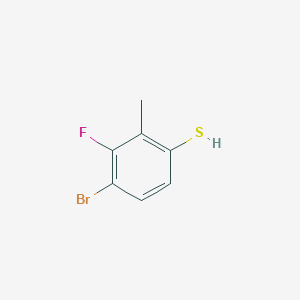
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
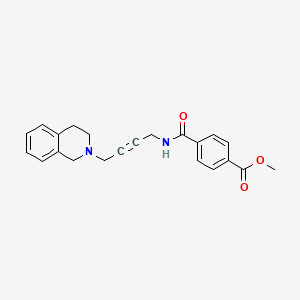
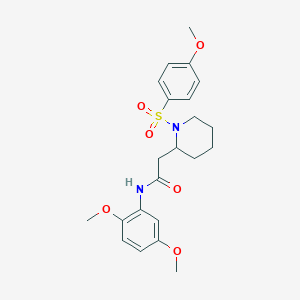
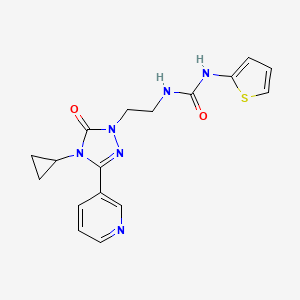
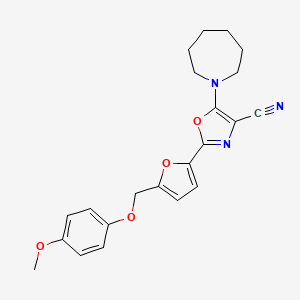
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
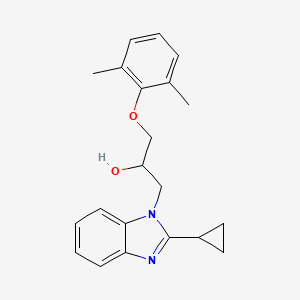
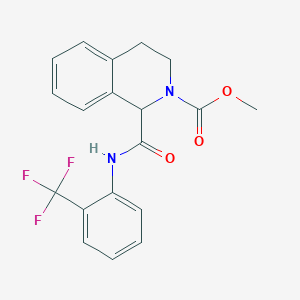
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

